Cas no 62258-12-2 (Lacto-N-difucohexaose II)

Lacto-N-difucohexaose II 化学的及び物理的性質
名前と識別子
-
- gal-beta1,3(fuc-alpha1,4)glcnac-beta1,3gal-beta1,4(fuc-alpha1,3)glc
- LACTO-N-DIFUCOHEXAOSE II
- [(3aS,4R,9R)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
- Lewisa (Lea) hexaose
- LNDFH II
- Lacto-N-difucohexaose II ;LNDFH II
- D-Glucose, O-6-deoxy-alpha-L-galactopyranosyl-(1-3)-O-(O-6-deoxy-alpha-L-galactopyranosyl-(1-4)-O-(beta-D-galactopyranosyl-(1-3))-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-3)-beta-D-galactopyranosyl-(1-4))-
- Lacto-N-difucohexose II
- NS00124725
- HY-N10532
- 62258-12-2
- DTXSID601044994
- E87168
- QNSWVQWPVUZACH-XCVMNONQSA-N
- SCHEMBL23857821
- CS-0610552
- Lndfh-II
- Galbeta1-3(Fucalpha1-4)GlcNAcbeta1-3Galbeta1-4(Fucalpha1-3)Glc
- DA-53474
- Lacto-N-difucohexaose II
-
- インチ: InChI=1S/C38H65NO29/c1-9-18(48)22(52)25(55)35(59-9)64-29(12(46)4-40)30(13(47)5-41)65-38-28(58)33(21(51)15(7-43)62-38)68-34-17(39-11(3)45)32(67-37-27(57)24(54)20(50)14(6-42)61-37)31(16(8-44)63-34)66-36-26(56)23(53)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21-,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-/m0/s1
- InChIKey: QNSWVQWPVUZACH-XCVMNONQSA-N
- ほほえんだ: CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)CO)O)O)O
計算された属性
- せいみつぶんしりょう: 999.36400
- どういたいしつりょう: 999.36422504g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 18
- 水素結合受容体数: 29
- 重原子数: 68
- 回転可能化学結合数: 19
- 複雑さ: 1580
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 29
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -11
- トポロジー分子極性表面積: 482Ų
じっけんとくせい
- PSA: 474.54000
- LogP: -11.51050
Lacto-N-difucohexaose II 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L924444-1mg |
Lacto-N-difucohexaose II |
62258-12-2 | 90% | 1mg |
¥5,040.00 | 2022-09-01 | |
A2B Chem LLC | AG67874-1mg |
GAL-BETA1,3(FUC-ALPHA1,4)GLCNAC-BETA1,3GAL-BETA1,4(FUC-ALPHA1,3)GLC |
62258-12-2 | 1mg |
$245.00 | 2024-04-19 | ||
Ambeed | A1674610-1mg |
N-((2S,3R,4S,5S,6R)-2-(((2R,3R,4S,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-(((2R,3R,4S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-3-yl)oxy)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)-4-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide |
62258-12-2 | 98% | 1mg |
$760.0 | 2024-04-18 | |
A2B Chem LLC | AG67874-5mg |
GAL-BETA1,3(FUC-ALPHA1,4)GLCNAC-BETA1,3GAL-BETA1,4(FUC-ALPHA1,3)GLC |
62258-12-2 | 5mg |
$550.00 | 2024-04-19 | ||
A2B Chem LLC | AG67874-2mg |
GAL-BETA1,3(FUC-ALPHA1,4)GLCNAC-BETA1,3GAL-BETA1,4(FUC-ALPHA1,3)GLC |
62258-12-2 | 2mg |
$309.00 | 2024-04-19 | ||
MedChemExpress | HY-N10532-1mg |
Lacto-N-difucohexaose II |
62258-12-2 | 1mg |
¥5700 | 2024-07-21 |
Lacto-N-difucohexaose II 関連文献
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
Lacto-N-difucohexaose IIに関する追加情報
Lacto-N-difucohexaose II (CAS No. 62258-12-2): A Comprehensive Overview
Lacto-N-difucohexaose II (CAS No. 62258-12-2) is a complex oligosaccharide that has garnered significant attention in the fields of glycobiology and pharmaceutical research. This compound, also known as LNDFH II, is a key component of human milk oligosaccharides (HMOs) and plays a crucial role in infant nutrition and immune development. In recent years, advances in analytical techniques and biotechnological methods have enabled a deeper understanding of its structure, function, and potential therapeutic applications.
Structure and Composition
Lacto-N-difucohexaose II is a branched oligosaccharide composed of six monosaccharide units: two fucose (Fuc), two galactose (Gal), one glucose (Glc), and one N-acetylglucosamine (GlcNAc). The structure can be represented as: Gal(β1-3)[Fuc(α1-4)]GlcNAc(β1-3)[Fuc(α1-2)]Gal(β1-4)Glc. The presence of multiple fucose residues makes it a type of fucosylated HMO, which are known for their prebiotic properties and ability to modulate the gut microbiota.
Biological Functions
The biological functions of Lacto-N-difucohexaose II are multifaceted. One of its primary roles is to serve as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli in the infant gut. These bacteria play a crucial role in the development of a healthy gut microbiome, which is essential for proper immune function and overall health. Additionally, Lacto-N-difucohexaose II acts as a decoy receptor for pathogens, preventing them from adhering to the intestinal mucosa and reducing the risk of infections.
Recent studies have also highlighted the anti-inflammatory properties of Lacto-N-difucohexaose II. Research published in the Journal of Nutrition demonstrated that this oligosaccharide can reduce inflammation in the gut by modulating the expression of pro-inflammatory cytokines and enhancing the production of anti-inflammatory mediators. This makes it a promising candidate for the prevention and treatment of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis.
Pharmaceutical Applications
The unique properties of Lacto-N-difucohexaose II have led to its exploration in various pharmaceutical applications. One area of significant interest is its use as an ingredient in infant formula to mimic the beneficial effects of human milk. Clinical trials have shown that infants fed formula supplemented with HMOs, including Lacto-N-difucohexaose II, exhibit improved gut health, reduced incidence of infections, and enhanced immune development compared to those fed standard formula.
Beyond infant nutrition, there is growing interest in using Lacto-N-difucohexaose II as a therapeutic agent for adults. Preclinical studies have demonstrated its potential in treating gastrointestinal disorders, such as irritable bowel syndrome (IBS) and IBD. Additionally, its anti-inflammatory properties make it a candidate for use in autoimmune diseases and other conditions characterized by chronic inflammation.
Production and Synthesis
The production of Lacto-N-difucohexaose II has been a challenge due to its complex structure and low abundance in natural sources. However, recent advancements in biotechnology have made it possible to produce this oligosaccharide on a larger scale. Enzymatic synthesis using recombinant enzymes has emerged as a promising method for producing HMOs, including Lacto-N-difucohexaose II. This approach involves using genetically engineered microorganisms to express enzymes that can catalyze the formation of specific glycosidic linkages, resulting in high yields of the desired product.
An alternative method involves chemical synthesis, which allows for precise control over the structure but can be more complex and costly compared to enzymatic methods. Despite these challenges, both approaches have contributed significantly to making Lacto-N-difucohexaose II more accessible for research and commercial applications.
Current Research Trends strong> p > < p >The field of glycobiology continues to evolve rapidly, with ongoing research exploring new applications for HMOs likeLacto-N-difucohexaose II< / strong > . Recent studies have focused on understanding the mechanisms by which these compounds interact with host cells and microorganisms . For example , research published in< em >Nature Communications< / em >has shed light on how specific HMOs , includingLacto-N-difucohexaose II< / strong > , can modulate the gut microbiota composition by promoting the growth of specific bacterial strains . p > < p >Another area of interest is the potential use ofLacto-N-difucohexaose II< / strong >in personalized medicine . Given its role in shaping the gut microbiome , there is growing interest in using this compound to tailor nutritional interventions based on an individual ' s microbial profile . This approach could lead to more effective treatments for various health conditions , particularly those related to gut health . p > < p >< strong >Conclusion< / strong > p > < p >< strong >Lacto-N-difucohexaose II< / strong >(CAS No . 62258-12-2) is a multifunctional oligosaccharide with significant potential in both infant nutrition and adult health . Its prebiotic properties , anti-inflammatory effects , and ability to modulate the gut microbiota make it an important compound for further research and development . As our understanding of its biological functions continues to grow , so too will its applications in pharmaceuticals , nutraceuticals , and personalized medicine . p > article > response >
62258-12-2 (Lacto-N-difucohexaose II) 関連製品
- 60508-89-6(1H,10H-Pyrrolo[1,2-c]purine-9,10,10-triol,2,6-diamino-4-[[(aminocarbonyl)oxy]methyl]-3a,4,8,9-tetrahydro-, 9-(hydrogensulfate), (3aS,4R,9R,10aS)-)
- 1171636-46-6(3-(3-chloro-4-methoxyphenyl)-1-{4-(6-methylpyridazin-3-yl)aminophenyl}urea)
- 1803895-04-6(Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate)
- 110499-68-8(2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine)
- 1803605-67-5(6-2-(Dimethylamino)acetamidopyridine-2-carboxylic Acid Hydrochloride)
- 1823912-15-7(N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL)
- 1007550-70-0(4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide)
- 1353995-88-6((S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide)
- 2229268-24-8(2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one)
- 1805170-98-2(3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid)
